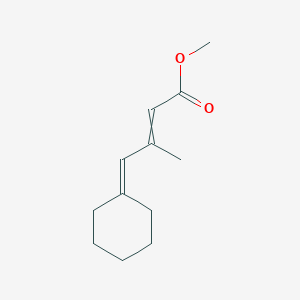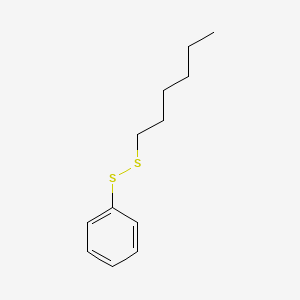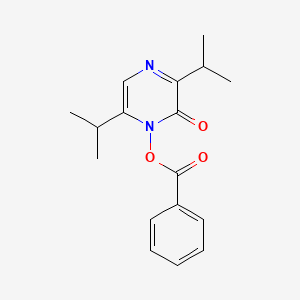
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrazinone core substituted with benzoyloxy and isopropyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable carbonyl compound.
Introduction of Isopropyl Groups: The isopropyl groups can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Benzoylation: The final step involves the benzoylation of the hydroxyl group using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazinone derivatives.
Applications De Recherche Scientifique
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may enhance its binding affinity to these targets, while the isopropyl groups contribute to its overall stability and lipophilicity. The compound may exert its effects through the inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Hydroxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Lacks the benzoyloxy group, resulting in different reactivity and binding properties.
1-(Methoxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one: Contains a methoxy group instead of benzoyloxy, leading to variations in chemical behavior and applications.
Uniqueness
1-(Benzoyloxy)-3,6-di(propan-2-yl)pyrazin-2(1H)-one is unique due to the presence of the benzoyloxy group, which imparts distinct chemical properties and enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
111730-58-6 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
[2-oxo-3,6-di(propan-2-yl)pyrazin-1-yl] benzoate |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)14-10-18-15(12(3)4)16(20)19(14)22-17(21)13-8-6-5-7-9-13/h5-12H,1-4H3 |
Clé InChI |
LMZGWUPLJIWGCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CN=C(C(=O)N1OC(=O)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


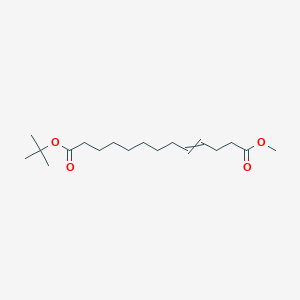
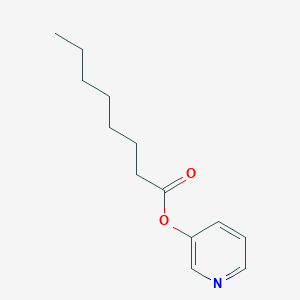
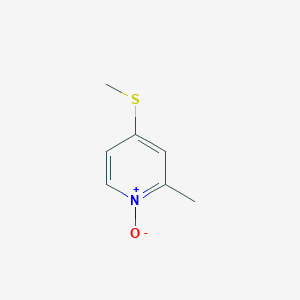
![{[(Butylsulfanyl)methyl]sulfanyl}benzene](/img/structure/B14316688.png)
![2-[(E)-Benzylideneamino]-5-(diethylamino)phenol](/img/structure/B14316696.png)
![2-[(Benzenesulfonyl)methyl]-3-oxocyclopentane-1-carbonitrile](/img/structure/B14316703.png)
![Trimethyl[3-(3-phenoxyphenyl)propyl]stannane](/img/structure/B14316718.png)
![2,6-Dimethoxy-4-[(morpholin-4-yl)methyl]phenol](/img/structure/B14316719.png)
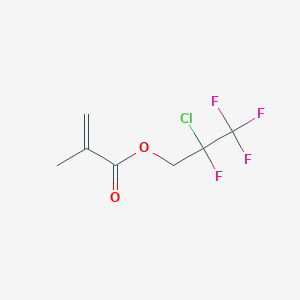
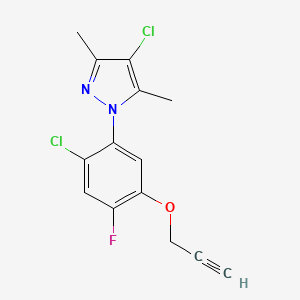
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
